molecular formula C11H22N2O B181023 3-Cyclohexyl-1,1-diethylurea CAS No. 57883-78-0

3-Cyclohexyl-1,1-diethylurea

Cat. No.: B181023
CAS No.: 57883-78-0
M. Wt: 198.31 g/mol
InChI Key: ZNADTBMMQHPLQF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,1-diethylurea is an organic compound with the molecular formula C11H22N2O It is a derivative of urea, characterized by the presence of a cyclohexyl group and two ethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,1-diethylurea typically involves the reaction of cyclohexylamine with diethyl carbonate. The reaction is carried out under reflux conditions, where cyclohexylamine reacts with diethyl carbonate to form the desired urea derivative. The reaction can be represented as follows:

Cyclohexylamine+Diethyl carbonateThis compound+Ethanol\text{Cyclohexylamine} + \text{Diethyl carbonate} \rightarrow \text{this compound} + \text{Ethanol} Cyclohexylamine+Diethyl carbonate→this compound+Ethanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1,1-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

3-Cyclohexyl-1,1-diethylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1,1-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Cyclohexyl-1,1-dimethylurea: Similar structure but with methyl groups instead of ethyl groups.

    N-Cyclohexyl-N,N-dimethylurea: Another derivative with different alkyl groups.

    Cyclohexylurea: A simpler compound with only a cyclohexyl group attached to the urea moiety.

Uniqueness: 3-Cyclohexyl-1,1-diethylurea is unique due to the presence of both cyclohexyl and ethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a range of applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

3-cyclohexyl-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADTBMMQHPLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402073
Record name 3-cyclohexyl-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-78-0
Record name 3-cyclohexyl-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOHEXYL-1,1-DIETHYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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